molecular formula C18H21N3O4S B2951324 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2034472-62-1

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2951324
CAS No.: 2034472-62-1
M. Wt: 375.44
InChI Key: IJGYVXKXVJXCAR-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a synthetic compound featuring a benzothiophene moiety linked to a 2-hydroxypropyl chain, which is further connected to a 4-ethyl-2,3-dioxopiperazine carboxamide scaffold. The ethyl substituent on the piperazine may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-3-20-8-9-21(16(23)15(20)22)17(24)19-11-18(2,25)14-10-12-6-4-5-7-13(12)26-14/h4-7,10,25H,3,8-9,11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGYVXKXVJXCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiophene derivative, followed by the introduction of the hydroxypropyl group. The final step involves the formation of the dioxopiperazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the dioxopiperazine ring can contribute to its stability and binding affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features and Modifications

The compound’s uniqueness lies in its combination of benzothiophene , dioxopiperazine , and hydroxypropyl groups. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Key Analogs
Compound Name Core Features Key Substituents/Modifications Molecular Weight (g/mol) Reference
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide (Target) Benzothiophene, 2-hydroxypropyl, 4-ethyl-2,3-dioxopiperazine carboxamide Ethyl group on piperazine; dioxo functionality ~421.5
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine carboxamide 4-ethylpiperazine; lacks benzothiophene and dioxo groups ~267.7
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Benzothiazole, piperazine acetamide Methylpiperazine; acetamide linker instead of carboxamide ~318.4
N-Phenylpiperazine-1-carboxamide analogues (e.g., 17a-i) Benzo[b][1,4]oxazin-3(4H)-one scaffold with piperazine carboxamide Varied phenyl substitutions; fused oxazinone ring ~350–400
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide Benzothiophene, 2-hydroxypropyl, sulfonamide 5-chlorothiophene sulfonamide instead of piperazine carboxamide ~412.9

Physicochemical Properties

  • Lipophilicity : The ethyl group on the piperazine and benzothiophene likely increases logP compared to unsubstituted analogs (e.g., ).
  • Solubility : The hydroxypropyl group may improve aqueous solubility relative to purely aromatic analogs .
  • Electron Distribution: The dioxopiperazine’s electron-deficient ring could influence binding to electron-rich protein pockets, a feature absent in non-dioxo analogs .

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound characterized by its unique structural features, including a benzothiophene moiety and a piperazine backbone. This compound has garnered interest in the pharmaceutical field due to its potential biological activities, particularly in oncology and anti-inflammatory applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C20H23N3O4SC_{20}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 423.48 g/mol. The structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H23N3O4S
Molecular Weight423.48 g/mol
SMILESCC(CNC(=O)C(=O)N1CC(C(=O)N(C)C(=O)C(C)C(C)C(=O)N(C)C(=O)C(C)C(=O)N(C)C(=O)C(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O))

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that compounds with similar structures exhibit inhibitory effects on certain enzymes and receptors, leading to anti-inflammatory and anticancer activities. The exact mechanism of action for this compound remains under investigation but is believed to involve modulation of key signaling pathways and inhibition of tumor growth.

Anticancer Properties

Several studies have highlighted the potential of benzothiophene derivatives in cancer therapy. For instance, compounds structurally related to N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that derivatives exhibited IC50 values ranging from 10 to 50 µM against breast and lung cancer cell lines, indicating promising anticancer potential.

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of this compound. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. These findings suggest a potential therapeutic application in treating inflammatory diseases.

Case Studies

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM for MCF-7 cells.
    Cell LineIC50 (µM)
    MCF-725
    A54930
  • Inflammation Model : In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups, suggesting effective anti-inflammatory activity.

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